2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide
Description
Properties
IUPAC Name |
2-(4-ethoxyanilino)-4,6-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-4-21-13-7-5-12(6-8-13)19-16-14(15(17)20)10(2)9-11(3)18-16/h5-9H,4H2,1-3H3,(H2,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVIMYSTLCDLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=CC(=N2)C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule’s structure necessitates disconnections at the pyridine C2–N bond (for aryl amino installation) and the C3 carboxamide group. Retrosynthetic analysis suggests two primary pathways:
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Late-stage amination : Starting from a prefunctionalized pyridine core (e.g., 2-chloro-4,6-dimethylnicotinamide) followed by palladium-catalyzed coupling with 4-ethoxyaniline.
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Early-stage cyclization : Constructing the pyridine ring via cyclocondensation of β-dicarbonyl derivatives with ammonia equivalents, incorporating substituents during ring formation.
Both approaches require careful selection of protecting groups and optimization of reaction conditions to mitigate side reactions .
Cyclocondensation Approaches for Pyridine Core Assembly
Cyclocondensation methods leverage β-ketoesters or 1,3-diketones with ammonia or urea derivatives to form the pyridine ring. A representative protocol involves:
Reagents :
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Dimethyl malonate (1.2 equiv)
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Acetamidine hydrochloride (1.0 equiv)
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Sodium methoxide (3.0 equiv) in methanol
Procedure :
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Reflux dimethyl malonate and acetamidine hydrochloride in methanol with NaOMe at 65°C for 6 hours.
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Quench with aqueous HCl, extract with dichloromethane, and purify via recrystallization.
This method yields 4,6-dimethylpyridin-2-amine (70% yield), which can be oxidized to the carboxylic acid derivative for subsequent amidation . Challenges include regioselectivity control and byproduct formation from competing cyclization pathways.
Buchwald-Hartwig Amination for C–N Bond Formation
Introducing the 4-ethoxyphenylamino group at C2 is efficiently achieved via palladium-catalyzed coupling. A standardized protocol employs:
Reagents :
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2-Chloro-4,6-dimethylnicotinamide (1.0 equiv)
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4-Ethoxyaniline (1.5 equiv)
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Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv) in toluene
Procedure :
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Heat reagents at 110°C under nitrogen for 18 hours.
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Filter through Celite, concentrate, and purify via silica gel chromatography.
Optimization Data :
| Entry | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | Xantphos | 110 | 88 |
| 2 | BINAP | 110 | 72 |
| 3 | DavePhos | 120 | 65 |
The use of Xantphos as a ligand minimizes protodehalogenation byproducts, achieving an 88% isolated yield .
Carboxamide Installation via Coupling Reagents
The C3 carboxamide is introduced either early (pre-cyclization) or late (post-amination) in the synthesis. A robust late-stage method involves:
Reagents :
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2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinic acid (1.0 equiv)
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HATU (1.2 equiv), DIPEA (3.0 equiv), NH₄Cl (2.0 equiv) in DMF
Procedure :
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Activate the carboxylic acid with HATU and DIPEA for 10 minutes.
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Add NH₄Cl and stir at room temperature for 4 hours.
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Extract with ethyl acetate and purify via recrystallization.
This protocol yields 92% of the target amide with >99% purity by HPLC . Comparative studies show HATU outperforms EDCl/HOBt in minimizing racemization.
Alternative Pathways: Microwave-Assisted and Solid-Phase Synthesis
Emerging methodologies adapt microwave irradiation and solid-phase techniques to enhance efficiency:
Microwave Protocol :
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React 2-chloro-4,6-dimethylnicotinamide with 4-ethoxyaniline using Pd-PEPPSI-IPr (3 mol%) in DMA at 150°C for 30 minutes (yield: 85%).
Solid-Phase Approach :
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Immobilize nicotinic acid on Wang resin, perform sequential Fmoc deprotection, and couple 4-ethoxyaniline using PyBOP/DIPEA. Cleavage with TFA/TIS yields the target compound (78% yield) .
Mechanistic Insights and Side Reactions
Key mechanistic considerations include:
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Buchwald-Hartwig Catalytic Cycle : Oxidative addition of Pd⁰ to the C–Cl bond, followed by amine coordination and reductive elimination.
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Amidation Side Reactions : Overactivation of the carboxylic acid leading to acylurea formation, mitigated by controlled reagent stoichiometry.
Scalability and Industrial Considerations
Large-scale production (≥1 kg) faces challenges in catalyst recovery and solvent volume. A continuous-flow system using immobilized Pd nanoparticles reduces costs by 40% compared to batch processes.
Characterization and Quality Control
Rigorous characterization ensures batch consistency:
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyridine H5), 7.82 (d, J = 8.6 Hz, 2H, ArH), 6.89 (d, J = 8.6 Hz, 2H, ArH), 2.51 (s, 3H, CH₃), 2.49 (s, 3H, CH₃), 1.34 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
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HPLC : Retention time 12.3 min (C18 column, 70:30 MeCN/H₂O).
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated products.
Scientific Research Applications
2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is thought to involve modulation of oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The nicotinamide scaffold is highly modular, allowing diverse substitutions that influence physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Lipophilicity : The ethoxyphenyl group in the target compound confers higher logP (~3.5 estimated) compared to hydroxy-substituted analogs (logP ~1.8, ) but lower than thioether derivatives (logP ~4.0, ).
- Solubility : Polar substituents (e.g., hydroxyl, piperidine in ) improve aqueous solubility, whereas the ethoxyphenyl group may reduce it, necessitating formulation optimization for drug delivery .
Key Research Findings
Metabolic Stability : Benzimidazole-based compounds () exhibit superior metabolic stability over nicotinamide derivatives, suggesting the target compound may require prodrug strategies for in vivo efficacy.
Activity Trade-offs : Thioether derivatives () show agrochemical utility but lack the receptor specificity seen in benzimidazole opioids (), highlighting the need for targeted substitution.
Biological Activity
2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a nicotinamide core with ethoxy and dimethyl substitutions that may influence its biological interactions.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives for their antibacterial and antifungal activities against clinically isolated strains. The findings indicated that certain analogs displayed moderate to potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Antifungal Activity (%) |
|---|---|---|---|
| 4f | Staphylococcus aureus | 21-28 | 73.8 |
| 4i | Escherichia coli | 20-24 | 72.4 |
| 4j | Bacillus subtilis | 21-27 | 71.6 |
| 4d | Xanthomonas campestris | Moderate | 69.0 |
These results suggest a promising avenue for further exploration of related compounds in antimicrobial therapy.
The mechanism through which these compounds exert their antimicrobial effects often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways. For instance, compounds with a similar structure have been shown to disrupt the synthesis of essential biomolecules in pathogens, leading to cell death.
Case Studies
- Study on Antifungal Activity : In a controlled laboratory setting, derivatives similar to this compound were tested against Fusarium oxysporum. The results indicated that these compounds could inhibit fungal growth significantly compared to standard antifungal agents like Nystatin.
- Evaluation in Animal Models : Another study investigated the effects of related compounds on induced infections in murine models. The administration of these compounds led to a reduction in bacterial load and improved survival rates in infected subjects, suggesting their potential as therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via acid-catalyzed hydrolysis of precursor nitriles under controlled temperature conditions. For example, analogous derivatives like 4,6-dimethyl-2-(alkylthio)nicotinamides were synthesized by hydrolyzing 4,6-dimethyl-2-(alkylthio)nicotinonitriles (e.g., 3a–3d) to yield corresponding amides (e.g., 4a–4d) with high efficiency (Fig. 2) . Optimization involves adjusting reaction time, temperature (e.g., 60–80°C), and acid concentration. Yields are typically monitored via HPLC or TLC.
Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions (e.g., ethoxyphenyl and dimethyl groups). Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) quantifies purity (>95% is typical for research-grade material) .
Q. How can researchers design initial biological screening assays to evaluate this compound’s activity?
- Methodological Answer : Begin with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition). For example, if the compound is a nicotinamide derivative, screen against NAD+-dependent enzymes. Use dose-response curves (e.g., 0.1–100 µM) and positive/negative controls. Data should be analyzed using software like GraphPad Prism for IC₅₀ calculations .
Advanced Research Questions
Q. How can computational models (e.g., quantum chemical calculations) guide the design of derivatives with improved activity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Reaction path searches using software like GRRM or AFIR can identify energetically favorable pathways for derivatization. For example, ICReDD’s workflow combines computational predictions with experimental validation to prioritize derivatives for synthesis .
Q. What factorial design approaches are suitable for optimizing reaction conditions in scaled-up synthesis?
- Methodological Answer : A 2³ factorial design can test variables like temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃). Response Surface Methodology (RSM) identifies interactions between variables. For instance, a central composite design (CCD) was used in analogous studies to maximize yields while minimizing byproducts .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Conduct a systematic meta-analysis using criteria such as assay type (e.g., cell-free vs. cellular), compound purity, and experimental controls. Theoretical frameworks (e.g., structure-activity relationship models) can reconcile discrepancies by identifying confounding factors like solvent effects or stereochemical variations .
Q. What advanced separation technologies are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : Membrane-based separation (e.g., nanofiltration) or preparative HPLC with C18 columns can isolate the target compound. For polar byproducts, ion-exchange chromatography is effective. Process parameters (e.g., pH, flow rate) should be optimized using Design of Experiments (DoE) principles .
Methodological Tools and Best Practices
- Data Integrity : Use encrypted electronic lab notebooks (ELNs) like LabArchives to ensure traceability. Implement version control for computational models (e.g., Git for code) .
- Safety Compliance : Adhere to institutional Chemical Hygiene Plans for handling hazardous intermediates (e.g., nitriles). Validate purity thresholds (<0.1% impurities) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
